
Bufencarb
Overview
Description
Bufencarb is a carbamate insecticide that was primarily used to control a variety of soil and foliage insects. It is moderately soluble in water and highly volatile. This compound is highly toxic to birds, aquatic species, and mammals if ingested . Its chemical formula is C₂₆H₃₈N₂O₄, and it is known by several other names, including ENT 27127, Ortho 5353, and metalkamate .
Preparation Methods
Bufencarb can be synthesized through the reaction of phenyl isocyanate with a suitable alcohol under controlled conditions. The industrial production methods involve the use of high-purity reagents and solvents to ensure the quality and efficacy of the final product . The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent unwanted side reactions.
Chemical Reactions Analysis
Bufencarb undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various by-products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
Agricultural Applications
Insect Control
Bufencarb is primarily used as an insecticide to control a range of agricultural pests. It acts by inhibiting the enzyme acetylcholinesterase, which is crucial for the proper functioning of the nervous system in insects. This mechanism leads to paralysis and death in targeted pests, making this compound effective against various species that threaten crop yields .
Case Studies in Crop Protection
Research has demonstrated this compound's effectiveness in controlling pests such as aphids, whiteflies, and leafhoppers. For example, a study conducted in Bordeaux found significant positive associations between this compound application and reduced pest populations in vineyards .
Crop Type | Target Pest | Application Rate (kg/ha) | Efficacy (%) |
---|---|---|---|
Grapes | Aphids | 0.5 | 85 |
Tomatoes | Whiteflies | 0.75 | 90 |
Potatoes | Leafhoppers | 1.0 | 80 |
Public Health Applications
Vector Control
this compound has been explored for its potential use in controlling vectors of diseases such as malaria and dengue fever. Its neurotoxic properties can effectively reduce populations of mosquitoes and other vectors, contributing to public health efforts . However, its use in this context raises concerns about environmental impact and human health risks.
Environmental Impact and Safety Concerns
Toxicological Studies
Research has raised questions about the safety of this compound for non-target organisms, including humans. Epidemiological studies have linked exposure to carbamate insecticides with adverse health effects, including neurodevelopmental issues in children . The International Agency for Research on Cancer has classified certain carbamates as possibly carcinogenic to humans based on limited data from epidemiological studies .
Regulatory Status
The regulatory landscape surrounding this compound is complex. While it has been approved for use in several countries, increasing evidence of its potential health risks has led to calls for stricter regulations or bans on its use. The U.S. Environmental Protection Agency has conducted reviews of this compound's safety profile but has not yet reached a conclusive decision regarding its future use in agriculture .
Mechanism of Action
Bufencarb exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, causing continuous stimulation of the nerves, muscles, and glands, ultimately resulting in paralysis and death of the insect . The molecular targets involved include the acetylcholinesterase enzyme and the acetylcholine receptors.
Comparison with Similar Compounds
Bufencarb is similar to other carbamate insecticides, such as carbaryl and aldicarb. it is unique in its specific chemical structure and its high volatility. Similar compounds include:
Carbaryl: Another carbamate insecticide with a similar mode of action but different chemical structure.
Aldicarb: A highly toxic carbamate insecticide used for controlling a wide range of pests.
Methomyl: A carbamate insecticide known for its rapid action and high toxicity to insects.
This compound’s uniqueness lies in its specific isomeric forms and its high volatility, which distinguishes it from other carbamate insecticides .
Biological Activity
Bufencarb, a carbamate insecticide, has been widely studied for its biological activity, particularly its effects on various organisms and potential implications for human health. This article synthesizes key findings from diverse research sources, focusing on the compound's mode of action, toxicity, and case studies related to its use.
This compound is chemically classified as a carbamate, specifically as M-(1-Methylbutyl)phenyl methylcarbamate . Its primary mechanism of action involves the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine in synapses. This inhibition leads to an accumulation of acetylcholine, resulting in continuous stimulation of the nervous system in insects, ultimately causing paralysis and death .
Toxicity Profile
This compound exhibits a range of toxic effects across different species:
- Aquatic Species : Highly toxic to fish and other aquatic organisms, this compound poses significant risks to freshwater ecosystems. Studies indicate acute toxicity levels that can lead to substantial mortality in sensitive species .
- Birds : The compound is also noted for its high toxicity to avian species, raising concerns regarding its impact on bird populations in agricultural areas where it is applied .
- Mammals : While this compound is less toxic to mammals compared to birds and aquatic life, chronic exposure has been linked to various health issues, including potential carcinogenic effects as suggested by epidemiological studies .
1. Occupational Exposure and Health Risks
A significant epidemiological study highlighted an increased risk of glioma among male farmers exposed to this compound and other pesticides. The study found that specific genetic polymorphisms in glutathione S-transferase genes may modify the risk associated with pesticide exposure, indicating a gene-environment interaction that warrants further investigation .
2. Environmental Persistence
Research indicates that this compound can persist in the environment for extended periods; one laboratory study demonstrated biological activity lasting up to 16 weeks after application. This persistence raises concerns about long-term ecological impacts and potential bioaccumulation in food chains .
Comparative Toxicity Data
The following table summarizes the comparative toxicity of this compound with other common carbamate insecticides:
Insecticide | Toxicity to Aquatic Life | Toxicity to Birds | Mammalian Toxicity |
---|---|---|---|
This compound | High | High | Moderate |
Carbofuran | Very High | Moderate | High |
Methomyl | Moderate | Low | Moderate |
Propoxur | Low | Moderate | High |
Q & A
Basic Research Questions
Q. What are the standard analytical methods for quantifying Bufencarb in environmental samples, and how are they validated?
To quantify this compound (C₁₃H₁₉NO₂), high-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (GC-MS) is commonly employed. Sample preparation involves extraction using organic solvents (e.g., acetonitrile) followed by cleanup steps like solid-phase extraction to minimize matrix interference. Validation requires assessing linearity, limit of detection (LOD), recovery rates, and precision under controlled conditions . For environmental matrices (soil, water), method validation should include spiked recovery experiments across varying pH and organic content to ensure robustness.
Q. What are the established synthesis pathways for this compound, and how is purity assessed?
this compound is synthesized via carbamate formation, reacting methyl isocyanate with substituted phenolic intermediates (e.g., 3-(1-ethylpropyl)phenol). Critical steps include temperature control to prevent side reactions and purification via recrystallization or column chromatography. Purity is validated using nuclear magnetic resonance (NMR) for structural confirmation, infrared (IR) spectroscopy for functional groups, and elemental analysis for compositional accuracy. High-resolution mass spectrometry (HRMS) further confirms molecular integrity .
Advanced Research Questions
Q. How can researchers design experiments to evaluate this compound’s acetylcholinesterase (AChE) inhibition kinetics under varying environmental conditions?
Kinetic assays should use purified AChE from target organisms (e.g., insects) and human isoforms to assess selectivity. Reaction buffers at physiological pH (6.5–8.0) and temperature (25–37°C) are critical. Dose-response curves (0.1–100 µM this compound) and time-dependent inhibition measurements (e.g., Ellman’s method) quantify IC₅₀ and Ki values. Controls must include substrate blanks and positive inhibitors (e.g., carbaryl). Statistical analysis (nonlinear regression) determines kinetic parameters, while molecular docking simulations can predict binding interactions .
Q. What methodological approaches resolve contradictions in reported toxicity data for this compound across studies?
Contradictions may arise from differences in test species, exposure durations, or analytical methods. A systematic review should:
- Compare experimental conditions (e.g., OECD vs. EPA guidelines).
- Apply meta-analysis to pooled LC₅₀/EC₅₀ data, adjusting for covariates (e.g., temperature, pH).
- Validate toxicity thresholds using standardized bioassays (e.g., Daphnia magna acute toxicity tests). Cross-referencing with structural analogs (e.g., carbofuran) can identify outliers and clarify mechanistic inconsistencies .
Q. How can this compound’s efficacy against resistant insect populations be optimized while minimizing non-target toxicity?
Resistance mechanisms (e.g., AChE mutations, metabolic detoxification) require genomic and proteomic profiling of resistant strains. Structure-activity relationship (SAR) studies guide molecular modifications—e.g., introducing electron-withdrawing groups to enhance binding affinity. Ecotoxicological risk assessments should evaluate non-target effects using tiered testing:
- Tier 1: Acute toxicity in aquatic and terrestrial models.
- Tier 2: Chronic exposure studies (e.g., honeybee larval development). Computational models (e.g., QSAR) prioritize derivatives with optimal selectivity .
Q. Methodological Frameworks for Research Design
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to formulate this compound-related research questions?
- Feasible : Assess resource availability (e.g., analytical instrumentation, insect colonies).
- Novel : Identify gaps via systematic reviews—e.g., limited data on this compound’s photodegradation pathways.
- Ethical : Adhere to OECD guidelines for animal testing and environmental sampling permits.
- Relevant : Align with regulatory priorities (e.g., revoked tolerances in ) to address data gaps for re-evaluation .
Properties
IUPAC Name |
(3-pentan-2-ylphenyl) N-methylcarbamate;(3-pentan-3-ylphenyl) N-methylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C13H19NO2/c1-4-6-10(2)11-7-5-8-12(9-11)16-13(15)14-3;1-4-10(5-2)11-7-6-8-12(9-11)16-13(15)14-3/h5,7-10H,4,6H2,1-3H3,(H,14,15);6-10H,4-5H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTVVMGUDBRCDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C1=CC(=CC=C1)OC(=O)NC.CCC(CC)C1=CC(=CC=C1)OC(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90911919 | |
Record name | 3-(Pentan-2-yl)phenyl hydrogen methylcarbonimidate--3-(pentan-3-yl)phenyl hydrogen methylcarbonimidate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90911919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
8065-36-9, 11096-91-6 | |
Record name | Bufencarb | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=8065-36-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Pentan-2-yl)phenyl hydrogen methylcarbonimidate--3-(pentan-3-yl)phenyl hydrogen methylcarbonimidate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90911919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | bufencarb (ISO);reaction mass of 3-(1-methylbutyl)phenyl N-methylcarbamate and 3-(1-ethylpropyl)phenyl N-methylcarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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